1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol
CAS No.:
Cat. No.: VC18249643
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)ethanol |
| Standard InChI | InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |
| Standard InChI Key | YNEMGYNQYXMWAU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(CNC)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol consists of:
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A 4-ethylphenyl group (aromatic ring with an ethyl substituent at the para position).
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A methylamino group (-NH-CH) linked to an ethanol backbone.
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A hydroxyl group (-OH) at the terminal position of the ethanol chain.
The IUPAC name is 1-(4-ethylphenyl)-2-(methylamino)ethanol, and its SMILES notation is CCC1=CC=C(C=C1)C(C(C)NC)O . The InChIKey MMTHSVQWQJSUJY-UHFFFAOYSA-N confirms its unique stereochemical identity .
Molecular Properties
Synthesis and Industrial Production
Reductive Amination
A primary method involves reacting 4-ethylacetophenone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 5–6):
Optimization parameters:
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Temperature: 40–60°C
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Reaction time: 6–12 hours
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Molar ratio (ketone:amine): 1:1.2
Nucleophilic Substitution
An alternative route employs 1-(4-ethylphenyl)ethylamine reacting with ethylene oxide in anhydrous ethanol with a base catalyst (e.g., KOH):
Yield: ~75–85% after purification via column chromatography.
Industrial-Scale Production
Large-scale synthesis utilizes continuous flow reactors to enhance efficiency:
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Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.
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Purification: Distillation or industrial-scale chromatography.
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Purity standards: >98% (HPLC).
Physicochemical and Spectroscopic Analysis
Spectroscopic Data
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¹H NMR (600 MHz, CDCl₃):
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IR (KBr):
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3300 cm⁻¹ (N-H stretch)
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1050 cm⁻¹ (C-O stretch).
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Chromatographic Methods
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HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 8.2 min.
| Compound | logP | Solubility (mg/mL) | Receptor Affinity (IC₅₀) |
|---|---|---|---|
| 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol | 2.1 | 0.8 | 15 µM (5-HT) |
| 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol | 1.9 | 1.2 | 12 µM (5-HT) |
| 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol | 2.4 | 0.5 | 8 µM (5-HT) |
Data extrapolated from structural analogs .
Future Research Directions
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Enantioselective synthesis: Engineer amine dehydrogenases for >99% enantiomeric excess.
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Structure-activity relationships (SAR): Introduce halogen substituents to enhance blood-brain barrier permeability.
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Targeted drug delivery: Conjugate with PLGA nanoparticles for sustained release in neurological studies.
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